N-Hydroxybenzamide derivatives predominantly exhibit monoclinic crystal systems, representing the most common crystallographic arrangement for these compounds [1] [2]. The monoclinic system is characterized by three unequal axes with one oblique angle (β ≠ 90°), while maintaining α = γ = 90°. This crystal geometry provides optimal packing arrangements for the planar hydroxamic acid functional group while accommodating the aromatic benzene ring structure [3] [4].
Comprehensive crystallographic investigations have revealed that N-hydroxybenzamide (benzohydroxamic acid) crystallizes in the monoclinic system with multiple crystallographically independent molecules in the asymmetric unit [3] [4]. This multiplicity arises from the various conformational arrangements possible within the crystal lattice, where molecules adopt different orientations to optimize intermolecular hydrogen bonding networks [5] [4].
The structural diversity within hydroxamic acid derivatives is exemplified by the crystal system preferences observed across different chain lengths. N-Hydroxyacetamide (HA2) adopts the P21/c space group within the monoclinic system, while longer-chain derivatives including N-hydroxyhexanamide (HA6), N-hydroxydecanamide (HA10), and N-hydroxydodecanamide (HA12) consistently crystallize in the P21 space group [1] [2]. This systematic variation demonstrates how molecular size and chain length influence crystal packing arrangements.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| N-Hydroxybenzamide | Monoclinic | P21/n | Multiple independent molecules |
| N-Hydroxyacetamide | Monoclinic | P21/c | a, b, c variable |
| N-Hydroxyhexanamide | Monoclinic | P21 | Chain-dependent packing |
| N-Benzyl-2-hydroxybenzamide | Monoclinic | P21/n | a = 12.478(3) Å, b = 8.3503(17) Å, c = 12.664(3) Å, β = 118.02(3)° |
Triclinic crystal systems are less frequently observed in N-hydroxybenzamide derivatives but have been documented in certain substituted variants. The triclinic system, characterized by three unequal axes and three oblique angles (α ≠ β ≠ γ ≠ 90°), typically occurs when steric hindrance or specific substitution patterns prevent efficient packing in higher-symmetry systems [6]. Some N-hydroxybenzamide derivatives with bulky substituents or complex hydrogen bonding requirements adopt triclinic arrangements to minimize lattice energy [6] [7].
Single-crystal X-ray diffraction serves as the definitive method for space group determination in N-hydroxybenzamide derivatives [8] [9] [3]. The systematic analysis of diffraction patterns provides unambiguous identification of crystal symmetry elements and space group assignments through examination of systematic absences and reflection conditions [9] [10].
The P21/n space group represents the most prevalent space group for N-hydroxybenzamide compounds [3] [4]. This space group belongs to the monoclinic crystal system and exhibits the following symmetry elements: a 21 screw axis along the b-axis, an inversion center, and a glide plane perpendicular to the c-axis [10]. The systematic absences characteristic of P21/n space group include h0l reflections with h + l = odd and 0k0 reflections with k = odd [10].
Space group determination involves systematic examination of diffraction data to identify forbidden reflections. For N-hydroxybenzamide derivatives, the Bragg diffraction condition (nλ = 2d sinθ) governs the appearance of reflections, where constructive interference occurs only when specific geometric conditions are satisfied [8] [9]. The analysis of systematic absences in the diffraction pattern directly reveals the presence of symmetry elements within the crystal structure [9] [10].
Alternative space groups observed in hydroxamic acid derivatives include P21/c and P21, each imposing different symmetry restrictions on molecular arrangement [1] [2]. The P21/c space group features a 21 screw axis along the c-axis and a glide plane perpendicular to the b-axis, while the P21 space group contains only a 21 screw axis along the b-direction [10]. These variations in space group symmetry directly influence molecular packing arrangements and hydrogen bonding networks within the crystal structure [1] [2].
| Space Group | Symmetry Elements | Systematic Absences | Common in |
|---|---|---|---|
| P21/n | 21 screw axis, inversion center, glide plane | h0l: h+l=odd, 0k0: k=odd | N-Hydroxybenzamide |
| P21/c | 21 screw axis, glide plane | h0l: l=odd, 0k0: k=odd | Short-chain derivatives |
| P21 | 21 screw axis only | 0k0: k=odd | Long-chain hydroxamic acids |
The determination process involves multiple stages of data analysis. Initial unit cell parameters are derived from preliminary diffraction measurements, followed by systematic data collection across the entire reciprocal lattice [9] [7]. Statistical analysis of reflection intensities and systematic absence patterns provides definitive space group assignment, which is subsequently validated through successful structure solution and refinement [7] [4].
Proton NMR spectroscopy provides detailed information about the hydrogen environments in N-hydroxybenzamide derivatives, revealing characteristic spectral signatures that reflect the unique electronic and structural properties of the hydroxamic acid functional group [11] [12] [13].
The aromatic proton region (7.0-8.0 ppm) exhibits the characteristic multipicity patterns expected for monosubstituted benzene rings [11] [14]. The five aromatic protons appear as complex multiplets due to mutual coupling interactions, with chemical shifts influenced by the electron-withdrawing nature of the hydroxamic acid substituent [12] [13]. The meta and para protons typically resonate at lower field (7.6-8.0 ppm) compared to the ortho protons (7.0-7.4 ppm) due to the deshielding effect of the carbonyl group [13].
Exchangeable protons in N-hydroxybenzamide present unique analytical challenges due to their dynamic behavior in solution [11] [12]. The N-H proton typically appears as a broad signal that may be absent in deuterated solvents due to rapid exchange with the solvent [12] [13]. Similarly, the O-H proton of the hydroxamic acid group exhibits variable chemical shifts depending on hydrogen bonding interactions and solvent conditions [11] [12].
| Proton Type | Chemical Shift (ppm) | Multiplicity | Solvent Dependence |
|---|---|---|---|
| Aromatic H | 7.0-8.0 | Complex multiplets | Moderate |
| N-H | Variable | Broad singlet | High (exchangeable) |
| O-H | Variable | Broad singlet | High (exchangeable) |
Carbon-13 NMR spectroscopy offers complementary structural information with enhanced resolution due to the broader chemical shift range (0-220 ppm) compared to proton NMR [15] [13]. The carbonyl carbon resonates in the characteristic amide region (160-180 ppm), with the exact chemical shift influenced by the hydroxamic acid tautomerism and hydrogen bonding interactions [13] [16].
The aromatic carbon signals appear in the expected range (120-140 ppm) for substituted benzene rings [13] [16]. The ipso carbon (directly attached to the carbonyl group) typically resonates at lower field (130-140 ppm) due to deshielding by the electron-withdrawing carbonyl substituent [13]. The remaining aromatic carbons exhibit chemical shifts consistent with their electronic environments within the substituted benzene ring system [16].
Isotopic effects in NMR spectroscopy of N-hydroxybenzamide derivatives manifest through several mechanisms. Primary isotopic effects occur when deuterium substitution directly affects the chemical shift of the substituted position [12] [15]. Secondary isotopic effects result from deuterium substitution at adjacent positions, typically causing upfield shifts of 0.1-0.5 ppm in $$^{13}\text{C}$$ NMR [15] [13].
The hydroxamic acid tautomerism significantly influences NMR spectral patterns, as the compound can exist in both keto and enol forms [1] [2]. The keto form (C=O, N-OH) represents the predominant tautomer in most solvents, while the enol form (C-OH, N=O) may contribute under specific conditions [17] [18]. This tautomeric equilibrium affects both $$^{1}\text{H}$$ and $$^{13}\text{C}$$ chemical shifts, particularly for carbons and protons directly involved in the tautomeric interconversion [1] [17].
Solvent effects play a crucial role in NMR spectral interpretation for N-hydroxybenzamide derivatives [11] [15]. Polar protic solvents such as DMSO-d6 facilitate hydrogen bonding interactions that can shift exchangeable protons and influence tautomeric equilibria [12] [15]. Conversely, aprotic solvents like CDCl3 minimize hydrogen bonding effects, providing clearer resolution of individual tautomeric forms [15] [19].
| Nucleus | Chemical Shift Range | Functional Group | Solvent Effects |
|---|---|---|---|
| $$^{1}\text{H}$$ | 7.0-8.0 ppm | Aromatic | Moderate |
| $$^{1}\text{H}$$ | Variable | N-H, O-H | Strong |
| $$^{13}\text{C}$$ | 160-180 ppm | C=O | Moderate |
| $$^{13}\text{C}$$ | 120-140 ppm | Aromatic | Weak |
Infrared spectroscopy provides definitive identification of functional groups in N-hydroxybenzamide through characteristic vibrational frequencies that reflect the unique bonding environment of the hydroxamic acid moiety [20] [17] [21].
The O-H stretching vibration of the hydroxamic acid group appears in the 3250-3110 cm⁻¹ region, significantly shifted to lower frequency compared to free alcohols or phenols due to extensive hydrogen bonding interactions [17] [18]. This hydrogen-bonded O-H stretch typically appears as a strong, broad absorption band that may exhibit fine structure depending on the specific hydrogen bonding environment [17] [22].
N-H stretching vibrations occur in the 3500-3300 cm⁻¹ region, appearing as medium-intensity bands that may show splitting patterns characteristic of primary amides [23] [21]. The exact frequency and band shape depend on the hydrogen bonding interactions and crystal packing arrangements within the solid state [17] [18].
The carbonyl stretching frequency (1640-1610 cm⁻¹) provides crucial information about the electronic structure of the hydroxamic acid group [17] [18]. This frequency is significantly lower than typical amide carbonyls due to resonance interactions between the carbonyl group and the hydroxylamine nitrogen [17] [22]. The exact position within this range reflects the extent of hydrogen bonding and the tautomeric form present [18] [22].
N-O stretching vibrations appear around 940 cm⁻¹ as medium-intensity bands characteristic of the hydroxamic acid functional group [17] [18]. This vibration serves as a diagnostic tool for distinguishing hydroxamic acids from related compounds such as amides or oximes [17] [22].
| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch | 3250-3110 | Strong, broad | Hydrogen bonded |
| N-H stretch | 3500-3300 | Medium | May show splitting |
| C=O stretch | 1640-1610 | Strong | Lower than normal amides |
| N-O stretch | ~940 | Medium | Diagnostic for hydroxamic acids |
| Aromatic C-H | 3100-3000 | Medium | Multiple bands |
| Aromatic C=C | 1600, 1500 | Weak | Skeletal vibrations |
Mass spectrometry of N-hydroxybenzamide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24] [25]. The molecular ion peak appears at m/z 137 for the unsubstituted compound, corresponding to the molecular formula C₇H₇NO₂ [24] [26].
Electron ionization (EI) mass spectrometry produces characteristic fragmentation patterns that reflect the stability of various molecular fragments [24] [25]. The base peak typically occurs at m/z 92, corresponding to the tropylium ion (C₇H₈⁺) formed through loss of the hydroxamic acid group (NHOH, 45 mass units) [25]. Additional significant fragments include m/z 77 (phenyl cation, C₆H₅⁺) and m/z 51 (C₄H₃⁺) [24] [25].
Electrospray ionization (ESI) mass spectrometry provides softer ionization conditions that preserve the molecular ion while minimizing fragmentation [25]. In positive ion mode, the protonated molecular ion [M+H]⁺ appears at m/z 138, often serving as the base peak [25]. This technique proves particularly valuable for confirming molecular weight and studying non-covalent interactions in solution [25].